

4-(4-Methylphenylsulfonamido)benzoic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methylphenylsulfonamido)benzoic acid

Cat. No.: B1363175

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Methylphenylsulfonamido)benzoic Acid**: Properties, Synthesis, and Characterization

Introduction

4-(4-Methylphenylsulfonamido)benzoic acid, also known by its synonym N-(4-Carboxyphenyl)-p-toluenesulfonamide, is a sulfonamide derivative of significant interest to the scientific community. As a bifunctional molecule, it incorporates a carboxylic acid group and a sulfonamide linkage, making it a valuable building block in organic synthesis and medicinal chemistry. Its structural framework is analogous to N-protected amino acids, which are fundamental in peptide chemistry and drug design.^[1] The sulfonamide moiety itself is a well-established pharmacophore, famously present in antibacterial sulfa drugs and various classes of enzyme inhibitors.^[2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, and an analysis of its structural characteristics. The content is grounded in authoritative data to ensure scientific integrity and practical applicability.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are critical for its application. **4-(4-Methylphenylsulfonamido)benzoic acid** is a well-characterized, crystalline solid under standard conditions. Its key identifiers and computed properties are summarized below, providing a foundational dataset for experimental design.

Table 1: Core Properties and Identifiers

Property	Value	Source
CAS Number	37028-85-6	[3]
Molecular Formula	C ₁₄ H ₁₃ NO ₄ S	[3]
Molecular Weight	291.33 g/mol	
IUPAC Name	4-{{(4-methylphenyl)sulfonyl]amino}benzoic acid}	
InChI Key	ZEUVKKFDVRMIM-UHFFFAOYSA-N	
Polar Surface Area (PSA)	91.85 Å ²	
LogP	3.6478	
Storage Conditions	Sealed in a dry environment, Room Temperature	[3]

```
graph "chemical_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [style=bold];
```

```
// Define atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
```

```
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N1 [label="N"];
S1 [label="S"];
O1 [label="O"];
O2 [label="O"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
C13 [label="C"];
O3 [label="O"];
O4 [label="O"];
H1 [label="H"];
C14 [label="CH3"];

// Benzoic acid ring
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- N1;
C4 -- C13;
C13 -- O3; C13 -- O4;

// Sulfonamide bridge
N1 -- S1;
N1 -- H1;
S1 -- O1; S1 -- O2;
S1 -- C7;
```

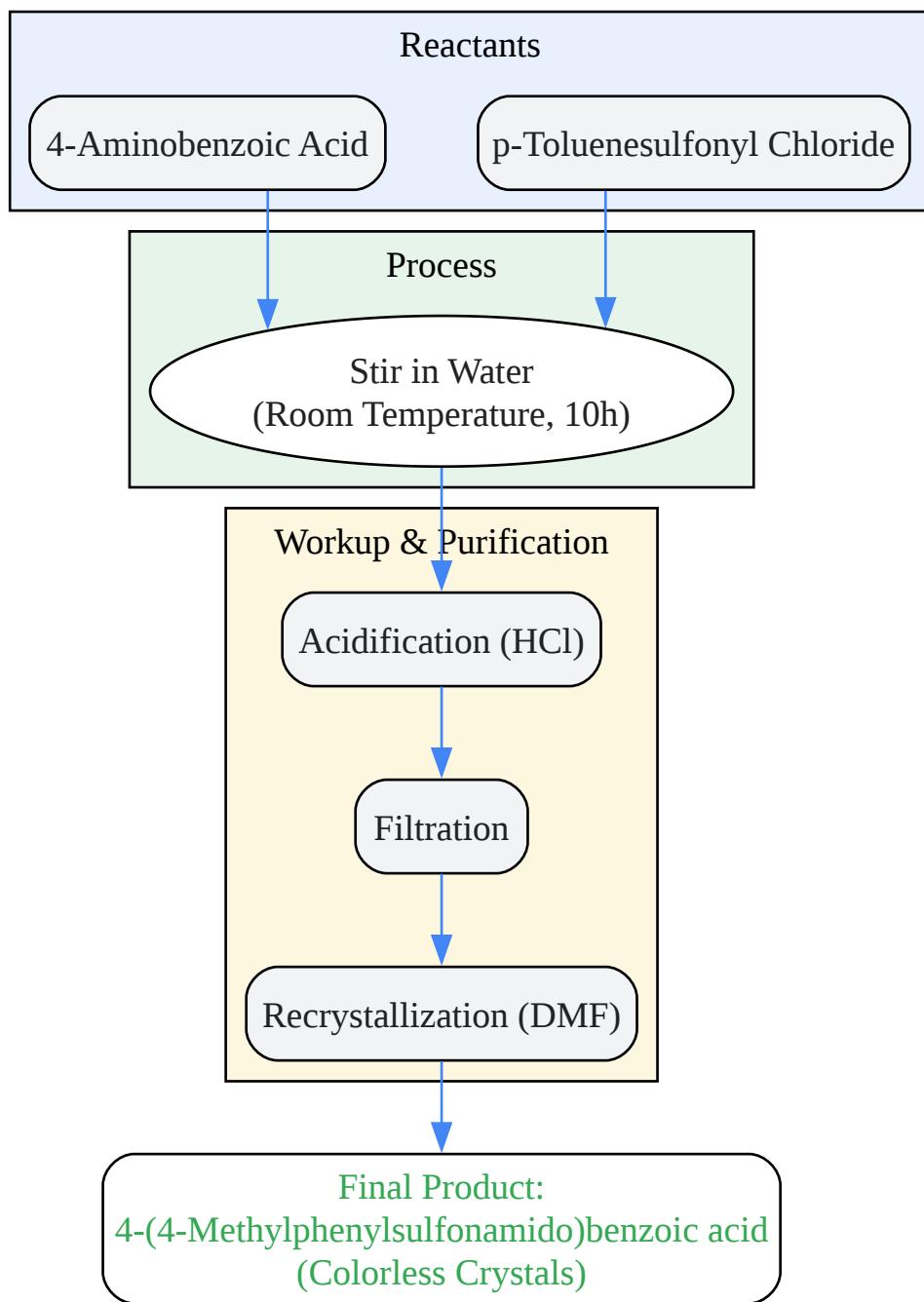
```
// Toluene ring
C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
C10 -- C14;
```

```
// Dummy nodes for double bonds
node [shape=point, width=0, height=0];
d1 [pos="0.43,0.25!"];
d2 [pos="0.43,-0.25!"];
d3 [pos="-0.43,0!"];
d4 [pos="2.93,0.25!"];
d5 [pos="2.93,-0.25!"];
d6 [pos="4.0,0!"];
d7 [pos="1.75,1.2!"];
d8 [pos="1.75,-1.2!"];
d9 [pos="3.45,1.2!"];
```

```
// Position nodes
C1 [pos="0,0!"];
C2 [pos="0.86,0.5!"];
C3 [pos="0.86,-0.5!"];
C4 [pos="-0.86,0!"];
C5 [pos="-0.43,0.75!"];
C6 [pos="-0.43,-0.75!"];
N1 [pos="1.5,0!"];
S1 [pos="2.5,0!"];
O1 [pos="2.75,0.8!"];
O2 [pos="2.75,-0.8!"];
C7 [pos="3.5,0!"];
C8 [pos="4.36,0.5!"];
C9 [pos="4.36,-0.5!"];
C10 [pos="5.22,0!"];
```

```
C11 [pos="4.79,0.75!"];
C12 [pos="4.79,-0.75!"];
C13 [pos="-1.8,0!"];
O3 [pos="-2.3,0.5!"];
O4 [pos="-2.3,-0.5!"];
H1 [pos="1.5,0.5!"];
C14 [pos="6.22,0!"];

// Draw double bonds
C2 -- C5; C3 -- C6; C1 -- C4;
C8 -- C11; C9 -- C12; C7 -- C10;
S1 -- O1; S1 -- O2;
C13 -- O3;
}
```


Caption: 2D structure of **4-(4-Methylphenylsulfonamido)benzoic acid**.

Synthesis and Purification

The synthesis of this compound is straightforward and high-yielding, typically accomplished via a nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride. This method is reliable and scalable for laboratory settings.

Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The chloride ion serves as a good leaving group, facilitating the formation of the sulfonamide bond.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be self-validating, yielding a high-purity product.^[1]

- Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzoic acid (1.0 mmol) and p-toluenesulfonyl chloride (1.0 mmol).
 - Expertise & Experience: Using equimolar amounts ensures efficient conversion without the need to remove excess of either starting material, which can complicate purification.
- Solvent Addition: Add 20 mL of water to the mixture.
 - Causality: Water serves as an inexpensive and environmentally benign solvent. While the reactants have limited solubility, the reaction proceeds effectively in a stirred suspension.
- Reaction Execution: Stir the mixture vigorously at room temperature for 10 hours.
 - Trustworthiness: A 10-hour reaction time ensures the reaction proceeds to completion. Progress can be monitored by thin-layer chromatography (TLC) if desired.
- Product Isolation (Workup): Following the reaction period, slowly add concentrated hydrochloric acid (HCl) to the solution until it is acidic.
 - Causality: The initial product exists as a carboxylate salt. Acidification protonates this salt, converting it to the free carboxylic acid, which is significantly less soluble in water and precipitates out.
- Filtration: Stir the acidified mixture for 5 minutes, then collect the resulting precipitate by filtration. Wash the solid with cold water to remove any remaining salts or HCl.
- Purification: Obtain block, colorless single crystals suitable for X-ray analysis by recrystallizing the crude product from N,N-dimethylformamide (DMF).
 - Expertise & Experience: DMF is an excellent high-boiling polar aprotic solvent for this compound, allowing for the dissolution of the product upon heating and the formation of well-defined crystals upon cooling. This process effectively removes trace impurities.

Structural Analysis and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound and to understand its three-dimensional structure, which dictates its interactions and potential function.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups. The reported spectrum for this compound shows characteristic absorption bands:[1]

- 3423, 3198 cm^{-1} : Strong, broad peaks corresponding to N-H and O-H stretching vibrations, indicative of the sulfonamide and carboxylic acid groups.
- 1693 cm^{-1} : A very strong absorption from the C=O (carbonyl) stretch of the carboxylic acid.
- 1334, 1159 cm^{-1} : Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

Single-Crystal X-ray Crystallography

Crystallographic analysis provides definitive proof of structure and reveals detailed conformational information.[1] Studies on the N,N-dimethylformamide monosolvate of the title compound reveal a folded conformation.

Table 2: Key Crystallographic Parameters

Parameter	Value	Significance
C—S—N—C Torsion Angle	-64.55°	Defines the folded, non-planar conformation of the molecule.
Benzene Ring Dihedral Angle	83.37°	Indicates the two aromatic rings are oriented nearly perpendicular to each other.

This distinct three-dimensional arrangement is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups form O—H \cdots O hydrogen bonds, while the sulfonamide N-H group participates in N—H \cdots O interactions, linking the molecules into chains within the crystal lattice.[1] This conformation is critical for molecular recognition and could be a key determinant in its binding to biological targets such as enzyme active sites.

Applications in Research and Drug Development

The structural features of **4-(4-Methylphenylsulfonamido)benzoic acid** make it a compound of interest for several applications.

- **Scaffold for Drug Design:** As a member of the sulfonamide class, it serves as a potential scaffold for developing novel therapeutic agents. Aromatic sulfonamides are known inhibitors of various enzymes, and this compound provides a synthetic platform for creating derivatives with tailored specificities.[2]
- **Intermediate in Peptide Chemistry:** The molecule can be viewed as a tosyl-protected version of 4-aminobenzoic acid. The tosyl group is a robust protecting group for amines, widely used in multi-step organic synthesis to prevent the amino group from participating in unwanted side reactions.[1]
- **Materials Science:** The capacity for strong, directional hydrogen bonding makes this and related molecules candidates for the design of supramolecular assemblies and crystalline organic materials.

Conclusion

4-(4-Methylphenylsulfonamido)benzoic acid is a readily synthesizable and well-characterized compound with a defined three-dimensional structure. Its combination of a carboxylic acid, an aromatic core, and a sulfonamide group makes it a versatile tool for professionals in medicinal chemistry, organic synthesis, and materials science. The reliable synthetic protocol and detailed structural data presented in this guide provide a solid foundation for its use in advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. 37028-85-6|4-(4-Methylphenylsulfonamido)benzoic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-(4-Methylphenylsulfonamido)benzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363175#4-4-methylphenylsulfonamido-benzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com